6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE -

6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Catalog Number: EVT-4554109
CAS Number:
Molecular Formula: C16H14N2O4S
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Compound Description: 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (bromo-DHAA) is a derivative of dehydroacetic acid (DHAA). It serves as a key starting material in the synthesis of various heterocyclic compounds, including pyran-2-ones, pyridazines, quinoxalines, and benzothiazines []. These compounds are often synthesized by reacting bromo-DHAA with binucleophilic amines.

Relevance: This compound shares the core structure of a heterocyclic ring system with 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. Although the specific ring systems differ (pyran-2-one vs. benzoxazinone), both compounds demonstrate the potential for functionalization and the creation of diverse heterocyclic derivatives.

2-(Pentafluoroethyl)-4H-3,1-benzoxazin-4-one

Compound Description: This compound is a perfluoroalkylated benzoxazinone synthesized by reacting anthranilic acid with hexafluoro-1,2-epoxypropane (HFPO) and triethylamine []. The use of HFPO allows for the introduction of CF3 and C2F5 groups into the benzoxazinone scaffold.

Relevance: This compound belongs to the same chemical class, benzoxazinones, as 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. The variations in substituents highlight the potential for modifications on the benzoxazinone core structure.

3-(3,4-Dihydroquinoxalin-2-yl)-4-hydroxy-6-methyl-2H-pyran-2-one / 3-(3,4-Dihydroquinoxalin-2-yl)-6-methyl-2H-pyran-2,4(3H)-dione / 6-Methyl-3-(3,4-dihydroquinoxalin-2-yl)-2H-pyran-2,4(3H)-dione

Compound Description: These three compounds are examples of heterocyclic products synthesized from bromo-DHAA. They are formed through the reaction of bromo-DHAA with ortho-phenylenediamines []. The resulting structures contain both a pyran-2-one and a quinoxaline moiety.

Relevance: Similar to 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, these compounds exemplify the synthesis of fused heterocyclic systems. They demonstrate the versatility of bromo-DHAA as a building block for creating complex heterocyclic structures with potential biological activities.

(E)-3-(2H-Benzo[b][1,4]thiazin-3(4H)-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Compound Description: This compound is another heterocyclic derivative synthesized from bromo-DHAA. It is formed by the reaction of bromo-DHAA with ortho-aminobenzenethiol []. The resulting structure features a fused pyran-2,4-dione and benzothiazine system.

Relevance: This compound highlights the structural diversity achievable through modifications on the bromo-DHAA scaffold. Like 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, it incorporates a sulfonyl group, further emphasizing the potential for sulfonyl-containing heterocycles as biologically active compounds.

Ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate

Compound Description: This compound is a key intermediate in the synthesis of melanin-concentrating hormone receptor 1 (MCHr1) antagonists with a 1H,2H,3H,4H,5H-[1,4]diazepino[1,7-a]indole scaffold []. Flow chemistry techniques are utilized for its efficient and environmentally friendly production from ethyl 4-(2-nitrophenyl)-3-oxobutanoate.

Relevance: This compound shares the 2,3-dihydro-1H-indole moiety with 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, demonstrating the significance of this structural motif in medicinal chemistry. Its role in synthesizing MCHr1 antagonists suggests potential therapeutic applications for compounds containing this group.

6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine

Compound Description: This compound is an analogue of the HIV treatment drug efavirenz ((4S)-6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) []. It is part of a panel of compounds designed to investigate the importance of each heteroatom within efavirenz's oxazinone ring for its metabolism by cytochrome P450 2B6 (CYP2B6).

Relevance: This compound belongs to the benzoxazine class, closely related to the benzoxazinone structure of 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. Its use in studying CYP2B6 metabolism highlights the importance of heteroatom modifications in drug design and emphasizes the potential impact of structural changes on metabolic processes.

2-[(3-Chloropropyl)amino]-4H-3,1-benzoxazin-4-one

Compound Description: This compound arises from the cyclization of the urea formed from methyl anthranilate and 3-chloropropyl isocyanate when treated with concentrated sulfuric acid []. It exemplifies the diverse cyclization pathways achievable with ureas derived from anthranilic acid derivatives.

Relevance: This compound shares the benzoxazinone core structure with 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. Its synthesis through a distinct route underscores the flexibility of the benzoxazinone scaffold and the various synthetic approaches that can be employed to generate diverse derivatives.

Properties

Product Name

6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

IUPAC Name

6-(2,3-dihydroindol-1-ylsulfonyl)-4H-1,4-benzoxazin-3-one

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C16H14N2O4S/c19-16-10-22-15-6-5-12(9-13(15)17-16)23(20,21)18-8-7-11-3-1-2-4-14(11)18/h1-6,9H,7-8,10H2,(H,17,19)

InChI Key

CUXRYUNYEIOFHG-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4

Solubility

2.4 [ug/mL]

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.